2-(2-Chlorophenyl)-2-hydroxyethyl carbamate
Overview
Description
2-(2-Chlorophenyl)-2-hydroxyethyl carbamate is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuromodulator in Epilepsy Treatment : RWJ-333369, a compound related to 2-(2-Chlorophenyl)-2-hydroxyethyl carbamate, is studied for its potential as a neuromodulator in treating epilepsy. It's characterized by complete absorption, extensive metabolism, and significant circulation of unchanged drug in the plasma (Mannens et al., 2007).
Herbicide Degradation : The compound has been studied in the context of herbicide degradation, particularly for barban, a herbicide that breaks down into 3-chloroaniline through hydrolysis (Bergon, Kouda-Bonafos, & Calmon, 1987).
Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas : The compound is useful in the synthesis of 2-oxazolidinones, 2-oxazinones, and cyclic ureas, demonstrating versatility in chemical applications (Paz, Pérez-Balado, Iglesias, & Muñoz, 2010).
Antineoplastic Activity : Research on derivatives of this compound includes studying their antineoplastic activity, specifically in the context of water-soluble prodrugs (Anderson, Chang, & Mcpherson, 1983).
Metabolism and Excretion in Animals : The metabolism and excretion of a related compound, RWJ-333369, have been studied in various animals, revealing insights into its pharmacokinetics (Mamidi et al., 2007).
Application in Agriculture : Isopropyl-N (3-chlorophenyl) carbamate, a related compound, is used to reduce starch degradation in stored potato tubers (Khurana, Randhawa, & Bajaj, 1985).
Fungicide Delivery : The compound has been incorporated into nanoparticle systems for the sustained release of fungicides in agricultural applications (Campos et al., 2015).
properties
IUPAC Name |
[2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWFRRUHYQABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870202 | |
Record name | 2-(2-Chlorophenyl)-2-hydroxyethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.